N-甲基富勒烯吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

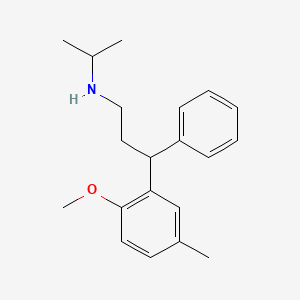

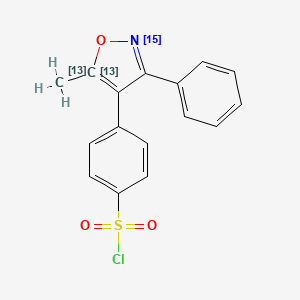

N-Methylfulleropyrrolidine is an acceptor molecule with a fullerene core, and a nitrogen-free lone pair that is located at the pyrrolidine ring . It can be used as an intermediate in the synthesis of other functionalized fullerenes and also in the development of opto-electronic devices .

Synthesis Analysis

N-Methylfulleropyrrolidine can be used as an intermediate in the synthesis of other functionalized fullerenes . It has been used in the development of opto-electronic devices . It has also been used in the synthesis of a chemically tunable gold nanocomposite .Molecular Structure Analysis

The molecular formula of N-Methylfulleropyrrolidine is C63H7N . It has a fullerene core and a nitrogen-free lone pair located at the pyrrolidine ring . The exact mass is 777.057849228 g/mol .Chemical Reactions Analysis

N-Methylfulleropyrrolidine has been used in the development of a multimode sensor for the determination of Butoconazole Nitrate . It has also been used in the formation of a chemically tunable gold nanocomposite .Physical and Chemical Properties Analysis

N-Methylfulleropyrrolidine has a molecular weight of 777.7 g/mol . It has a topological polar surface area of 3.2 Ų . It has a complexity of 3830 .科学研究应用

红外光谱和结构分析:对2-噻吩基-N-甲基富勒烯吡咯烷的红外(IR)和1H NMR光谱进行了研究,重点关注构象组成,通过计算和实验方法进行分析(Korepanov et al., 2007)。

给体-受体共轭物中的能量转移:研究表明,从光激发的寡氟烯到接受能量的富勒烯(在C60-寡氟烯-C60共轭物中具有末端N-甲基富勒烯吡咯烷基团)的单重激发态能量转移效率高(van der Pol et al., 2007)。

富勒烯/二茂铁双子中的电子转移:一项研究报告了基于富勒烯/二茂铁的给体-桥接-受体双子的稳态荧光和时间分辨闪光光解研究。结果表明富勒烯激发的单重态的分子内猝灭(Guldi et al., 1997)。

N-甲基富勒烯吡咯烷的生物活性:富勒烯、糠氨酸和高酸反应产生了意外的N-甲基富勒烯吡咯烷,其在体外显示出更强的自由基清除活性(Yin et al., 2009)。

纳米复合介导和能量转移:一项关于由N-甲基富勒烯吡咯烷介导的金纳米复合物的研究揭示了结构-性质相关性和从罗丹明B到复合物的能量转移的见解(Sutradhar & Patnaik, 2017)。

离子富勒烯超分子材料:对N-甲基富勒烯吡咯烷衍生物的研究突出了它们形成各种功能性和多形自组装结构的能力,展示了有趣的自组装和液晶性能(Li et al., 2011)。

大分子螺旋诱导:手性N-甲基富勒烯吡咯烷双加合物被证明在水溶液中对聚(苯基乙炔)起到大分子螺旋诱导剂的作用(Nishimura et al., 2004)。

尼古丁乙酰胆碱受体配体特性:与N-甲基类似物相关的化合物ABT-089显示出潜力作为治疗认知障碍的药物,因其对尼古丁乙酰胆碱受体的影响(Lin et al., 1997)。

安全和危害

未来方向

作用机制

Target of Action

N-Methylfulleropyrrolidine is a functionalized fullerene . It acts as an electron acceptor in mixtures or when linked to π-conjugated molecules and polymers . The primary target of this compound is the electron-rich entities in these systems .

Mode of Action

The compound interacts with its targets through electron transfer . It has a fullerene core and a nitrogen-free lone pair located at the pyrrolidine ring . This structure allows it to accept electrons from other molecules . The electron transfer results in changes in the electronic states of the involved molecules .

Biochemical Pathways

It’s known that the compound’s electron-accepting property can influence various biochemical reactions that involve electron transfer .

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability.

Result of Action

The electron acceptance by N-Methylfulleropyrrolidine can lead to changes in the electronic states of the involved molecules . This can affect the properties and behaviors of these molecules, potentially leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of N-Methylfulleropyrrolidine can be influenced by various environmental factors. For instance, the presence of other electron-donating entities can affect its electron-accepting capacity . .

生化分析

Biochemical Properties

N-Methylfulleropyrrolidine acts as an electron acceptor in mixtures or when linked to π-conjugated molecules and polymers . It can be used as a spectroscopic and redox reference for C60-based molecular heterojunctions . The nature of these interactions is primarily electrostatic, with the N-Methylfulleropyrrolidine molecule accepting electrons from other molecules in the system .

Cellular Effects

. For instance, nanofullerene, a type of fullerene, has been shown to influence the conjugation of antibiotic resistance genes between E. coli strains .

Molecular Mechanism

N-Methylfulleropyrrolidine, as an electron acceptor, plays a role in photoinduced energy and electron transfer between oligothienylenevinylenes and N-Methylfulleropyrrolidine . This suggests that N-Methylfulleropyrrolidine could influence the electron transport chain, a crucial process in cellular respiration .

Temporal Effects in Laboratory Settings

Studies on fullerenes suggest that they can have long-term effects on cellular function .

Transport and Distribution

Fullerenes are known to interact with various transporters and binding proteins .

Subcellular Localization

Fullerenes and their derivatives are known to interact with various compartments and organelles within the cell .

属性

InChI |

InChI=1S/C63H7N/c1-64-2-62-58-51-44-32-24-15-6-4-5-7-10(6)19-26(24)34-35-27(19)25-16(7)18-14-9(5)12-11-8(4)13-17(15)30(32)38-36-22(13)20(11)28-29-21(12)23(14)37-39-31(18)33(25)45-47(35)56(55(58)46(34)44)59-52(45)50(39)54-43(37)41(29)48-40(28)42(36)53(49(38)51)60(62)57(48)61(54)63(59,62)3-64/h2-3H2,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIDVSOOZTZTQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C9C6=C6C%14=C9C9=C%15C(=C%13C9=C%107)C7=C%12C9=C%10C7=C7C%15=C%14C%12=C7C7=C%10C%10=C%13C9=C%11C9=C4C8=C2C(=C%139)C2=C%10C7=C4C%12=C6C5=C4C32C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of N-Methylfulleropyrrolidine?

A1: N-Methylfulleropyrrolidine has a molecular formula of C63H11N and a molecular weight of 797.85 g/mol.

Q2: How does the introduction of ionicity affect the self-assembly and properties of fullerene derivatives, using N,N-dimethylfulleropyrrolidinium iodide as an example?

A2: Research shows that adding ionicity to alkylated fullerene derivatives, as seen in N,N-dimethylfulleropyrrolidinium iodide, significantly impacts their self-assembly and functionality. [] While the neutral precursor, bearing three eicosyloxy chains, displays limited self-assembly, the ionic derivative forms diverse structures, including water-repellent microparticles, doughnut-shaped objects, and nanowires. This difference highlights the role of electrostatic interactions in driving self-assembly for ionic fullerene derivatives. [] Furthermore, ionization leads to observable changes in electronic structure, evident in the UV spectra, and a positive shift in electrochemical reduction potentials, impacting its electronic properties. []

Q3: What are the key photophysical properties of N-Methylfulleropyrrolidine and its derivatives?

A3: NMFP is a strong electron acceptor due to the fullerene cage's ability to stabilize an extra electron. [, ] Upon photoexcitation, NMFP exhibits efficient intersystem crossing to a long-lived triplet state, which plays a crucial role in energy and electron transfer processes. [, , , ] This property makes NMFP and its derivatives attractive materials for applications in organic photovoltaics and artificial photosynthesis.

Q4: How does N-Methylfulleropyrrolidine behave as an electron acceptor in donor-acceptor systems?

A4: NMFP acts as a potent electron acceptor in donor-acceptor systems, evidenced by studies on dyads and triads incorporating oligothiophenes, ferrocene, and tetrathiafulvalene (TTF) as electron donors. [, , ] Upon photoexcitation of the donor moiety, efficient electron transfer occurs to the NMFP unit, generating a charge-separated state. [, , ] The lifetime of this charge-separated state can vary depending on the solvent polarity, donor-acceptor distance, and bridging unit. [, , ]

Q5: Can you elaborate on the energy transfer processes observed in oligofluorene-C60 and C60-oligofluorene-C60 conjugates incorporating N-Methylfulleropyrrolidine?

A5: In these conjugates, the oligofluorene segment acts as the donor, and the N-Methylfulleropyrrolidine-functionalized C60 unit serves as the acceptor. [] Upon photoexcitation of the oligofluorene, efficient singlet excited-state energy transfer occurs to the fullerene, effectively quenching the oligofluorene's fluorescence. [] This energy transfer is attributed to the favorable spectral overlap between the oligofluorene emission and fullerene absorption. []

Q6: What are the potential applications of N-Methylfulleropyrrolidine in material science?

A6: NMFP's unique properties make it promising for applications in organic photovoltaics, [, ] where it can act as an electron acceptor in bulk heterojunction solar cells. Its self-assembly properties, particularly when functionalized with amphiphilic groups, [] open possibilities for creating ordered nanostructures with potential applications in sensing, catalysis, and drug delivery.

Q7: What are the future research directions for N-Methylfulleropyrrolidine?

A7: Future research on NMFP could focus on:

- Understanding the environmental fate and impact of NMFP and its derivatives to ensure their safe and sustainable use. []

Q8: What analytical techniques are commonly employed to study N-Methylfulleropyrrolidine and its derivatives?

A8: Several analytical techniques are crucial for characterizing and studying NMFP and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and insights into molecular interactions. [, ]

- UV-Vis Spectroscopy: Helps analyze electronic transitions and characterize charge transfer processes. [, , , , ]

- Fluorescence Spectroscopy: Used to study excited state dynamics and energy transfer processes. [, , , ]

- Cyclic Voltammetry: Provides information about redox potentials and electron transfer capabilities. [, , , ]

- Mass Spectrometry (MS): Used for molecular weight determination and structural characterization. [, ]

- Transmission Electron Microscopy (TEM): Enables visualization of self-assembled nanostructures. []

Q9: How is computational chemistry used in the study of N-Methylfulleropyrrolidine?

A9: Computational chemistry plays a significant role in understanding the properties and behavior of NMFP. [, ] Density Functional Theory (DFT) calculations are used to:

- Predict molecular geometries and electronic structures. [, ]

- Estimate energy levels and redox potentials. []

- Simulate UV-Vis absorption and emission spectra. [, ]

- Study the nature of excited states and charge transfer processes. [, ]

Q10: What is known about the environmental impact and degradation of N-Methylfulleropyrrolidine?

A10: Research on the environmental fate and potential toxicity of NMFP is ongoing. [, ] Studies have detected the presence of fullerenes, including NMFP, in environmental samples like wastewater effluents and river sediments. [, ] These findings emphasize the need for further investigations to assess the long-term ecological impact of these compounds and develop strategies for their effective removal or degradation in the environment. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)